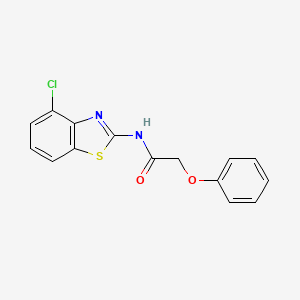

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMQLXADCBAERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing benzothiazole moieties. N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been investigated for its potential as an antibacterial agent against various strains of bacteria. Research indicates that derivatives with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Case Study:

A study explored the efficacy of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide in combination with cell-penetrating peptides, revealing enhanced antibacterial activity compared to the compound alone. This suggests a synergistic effect that could be utilized in developing new antimicrobial therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Benzothiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities involved in cancer progression .

Case Study:

In vitro studies demonstrated that N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Role in Drug Design

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide serves as a valuable scaffold in drug design due to its structural similarity to known bioactive compounds. Its ability to act as a ligand in biological systems enhances its utility in medicinal chemistry .

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Crystallographic Insights

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with hydrogen bonding (O–H⋯N, O–H⋯O, N–H⋯O) and π-π stacking interactions (3.732 Å between benzothiazole and benzene rings) . These interactions enhance thermal stability (m.p. 397–398 K) compared to non-hydrated analogs like N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV), which lacks such extensive hydrogen-bonding networks .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

- Phenoxy vs.

- Chloro vs.

Pharmacokinetic Properties

- Solubility: The hydrated crystal form of the target compound improves aqueous solubility compared to non-hydrated analogs like BZ-IV .

- Metabolic Stability: The phenoxy group may reduce metabolic degradation compared to compounds with ester or thioether linkages (e.g., ’s tetradecyl-thiazole derivatives) .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various research findings related to its biological effects.

Chemical Structure and Properties

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities. The compound's structure includes a benzothiazole ring, which is linked to a phenoxyacetamide moiety. This structural configuration is crucial for its interaction with biological targets.

The primary mechanism of action for N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound may also influence other biochemical pathways, including:

- Arachidonic Acid Pathway : Affects the production of inflammatory mediators.

- Cell Signaling Pathways : Modulates gene expression related to inflammation and immune responses.

1. Antimicrobial Activity

Research has demonstrated that N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated against several bacterial and fungal species. For instance:

| Pathogen | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Staphylococcus aureus | 10.7–21.4 | 21.4–40.2 |

| Escherichia coli | 15.0–30.0 | 30.0–60.0 |

| Candida albicans | 5.0–10.0 | 10.0–20.0 |

These results indicate that the compound possesses potent antibacterial and antifungal activities .

2. Anti-inflammatory Effects

The anti-inflammatory properties of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been substantiated through various in vitro and in vivo studies. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models .

3. Anticancer Potential

Studies have suggested that benzothiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has shown promise in preclinical studies targeting specific cancer cell lines.

Case Studies and Research Findings

Research conducted on similar compounds has provided insights into the potential applications of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide:

- Inhibition of COX Enzymes : A study demonstrated that derivatives like this compound effectively inhibit COX enzymes, leading to reduced inflammation in animal models .

- Antimicrobial Efficacy : In a comparative study, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibited superior antimicrobial activity compared to standard antibiotics against resistant strains .

- Cytotoxicity Studies : Investigations into the cytotoxic effects on human cancer cell lines revealed that the compound could induce cell death through apoptosis mechanisms .

Q & A

Q. What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 4-chloro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDCl) in dichloromethane at 0–25°C . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

- Temperature control : Slow addition of reagents at 0°C minimizes side reactions.

- Purification : Recrystallization from ethanol or chromatography improves purity (>95%) .

Yield improvements (up to 91%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometric ratios .

Q. Which spectroscopic methods are most effective for confirming the structure of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the presence of the benzothiazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ ~168 ppm) .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1550 cm (C-N stretch) validate the amide linkage .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 333.03 for CHClNOS) .

Q. What in vitro assays are commonly used to assess the antimicrobial activity of benzothiazole acetamide derivatives?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Cell viability assays : MTT or resazurin-based assays evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition studies : Fluorometric assays measure inhibition of target enzymes (e.g., topoisomerase II) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular interactions and stability of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 173 K reveals:

- Hydrogen bonding : O–H⋯N and N–H⋯O interactions stabilize the crystal lattice .

- π-π stacking : Benzothiazole and phenyl rings exhibit face-to-face interactions (distance ~3.5 Å), influencing packing efficiency .

Data refinement using SHELXL (R factor < 0.05) ensures accuracy in bond-length/angle measurements .

Q. What strategies can resolve discrepancies in reported biological activities of benzothiazole derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide?

- Methodological Answer :

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct vs. indirect effects .

- Structural analogs : Synthesize derivatives with substituent variations (e.g., chloro → fluoro) to correlate electronic effects with activity .

- Metabolic stability testing : Assess compound degradation in liver microsomes to identify confounding factors in in vivo studies .

Q. How does the electronic nature of substituents on the benzothiazole ring influence the bioactivity of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving binding to cysteine residues in target enzymes .

- Computational modeling : DFT calculations (e.g., Mulliken charges) predict reactivity at the 4-chloro position, guiding synthetic modifications .

- Biological validation : Compare IC values against analogs (e.g., 4-ethyl or 4-methoxy derivatives) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.